

Measuring Nuclear H₂O₂ Levels with NucPE1 Plate Reader Assay

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Compound of Interest

Compound Name: NucPE1

Cat. No.: B560615

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Application Notes and Protocols

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that functions as a critical signaling molecule in various cellular processes.[1][2] However, its dysregulation and accumulation within the nucleus can lead to oxidative stress, DNA damage, and cellular senescence.[3] Accurate measurement of nuclear H₂O₂ is therefore crucial for understanding its role in health and disease, and for the development of novel therapeutics. **NucPE1** (Nuclear Peroxy Emerald 1) is a fluorescent probe specifically designed to detect H₂O₂ within the cell nucleus.[1][4] This document provides a detailed protocol for the use of **NucPE1** in a plate reader-based assay for the quantitative measurement of nuclear H₂O₂ levels in cultured cells.

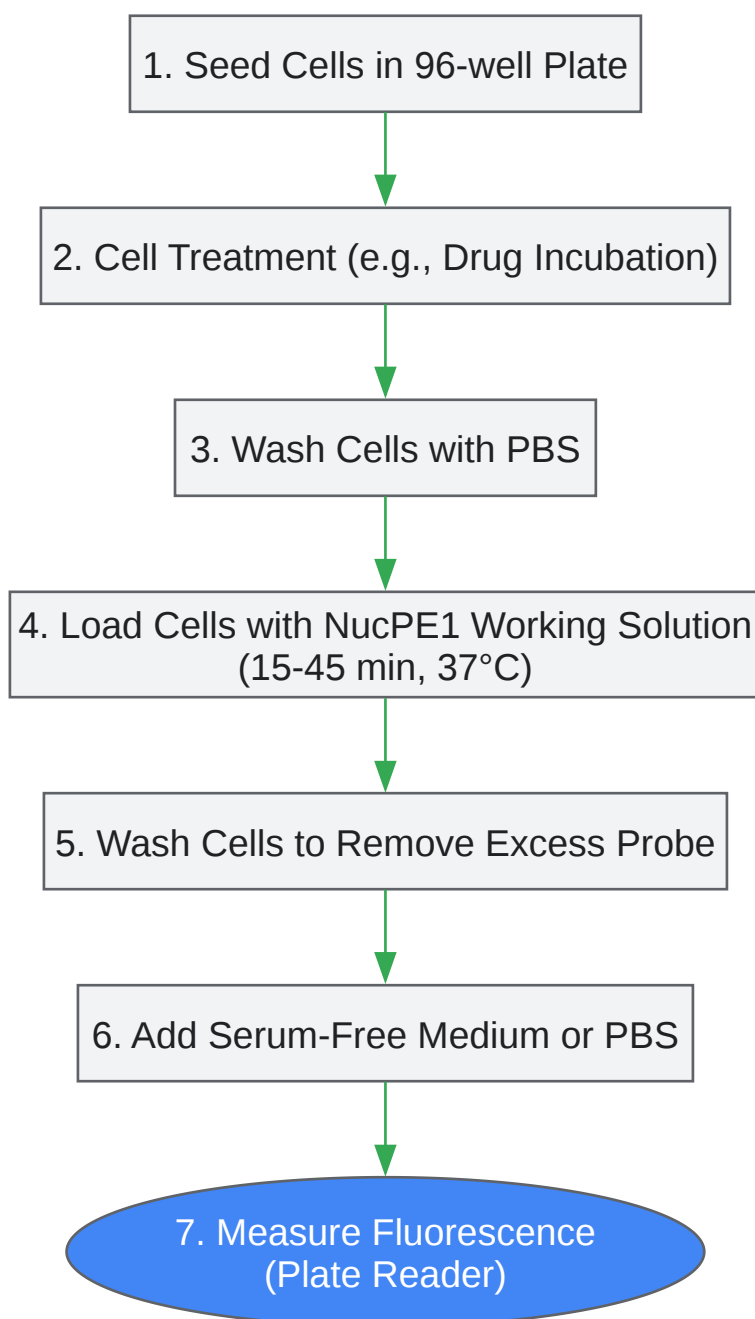
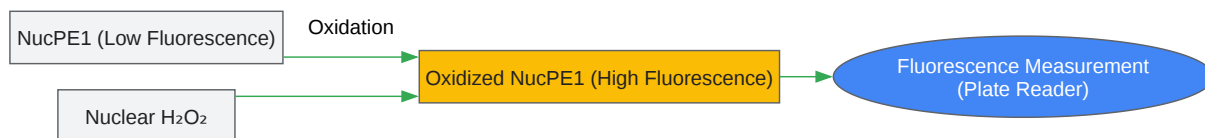
NucPE1 is a cell-permeable molecule that selectively accumulates in the nucleus without a conventional nuclear localization signal. In its reduced state, **NucPE1** exhibits low fluorescence. Upon reaction with H₂O₂, it is oxidized to a highly fluorescent product, enabling the quantification of nuclear H₂O₂ levels. This assay is suitable for high-throughput screening and can be used to assess the effects of various stimuli, inhibitors, or drug candidates on nuclear ROS production.

Principle of the Assay

The **NucPE1** plate reader assay is based on the H₂O₂-mediated oxidation of the **NucPE1** probe, leading to a significant increase in its fluorescence intensity. The workflow involves

loading cultured cells with the **NucPE1** probe, exposing them to experimental treatments, and subsequently measuring the fluorescence using a microplate reader. The intensity of the fluorescence signal is directly proportional to the concentration of H_2O_2 within the nucleus.

Below is a diagram illustrating the mechanism of **NucPE1** for the detection of nuclear H_2O_2 .



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